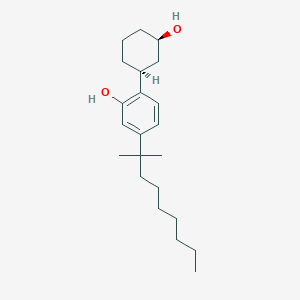
GT88U67BIP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GT88U67BIP is a synthetic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethyloctyl group attached to a phenol ring, which is further substituted with a hydroxycyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GT88U67BIP typically involves multi-step organic reactions. One common method includes the alkylation of phenol with 1,1-dimethyloctyl bromide under basic conditions to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexanone, followed by reduction to introduce the hydroxy group on the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
GT88U67BIP undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The phenol ring can be reduced to a cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-oxocyclohexyl]phenol.
Reduction: Formation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]cyclohexanol.
Substitution: Formation of various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
GT88U67BIP has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of GT88U67BIP involves its interaction with specific molecular targets and pathways. The hydroxy group on the cyclohexyl ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenol ring can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1,1-Dimethyloctyl)-2-hydroxyphenol
- 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclopentyl]phenol
Uniqueness
GT88U67BIP is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
132296-11-8 |
|---|---|
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19+/m0/s1 |
InChI-Schlüssel |
HNMJDLVMIUDJNH-PKOBYXMFSA-N |
SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Isomerische SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
Kanonische SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















